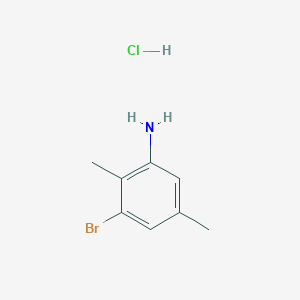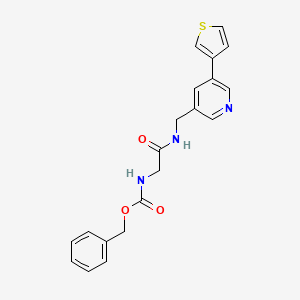
Benzyl (2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate, also known as BOC-ONC, is a chemical compound that has been widely used in scientific research. It is a carbamate-based reagent that is used in the synthesis of peptides and other organic compounds. In recent years, there has been a growing interest in the use of BOC-ONC due to its unique properties and potential applications in various fields of research.
Mécanisme D'action
Benzyl (2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate works by reacting with the amino group of the peptide chain, forming a stable carbamate linkage. This protects the amino group from further reactions, allowing the peptide chain to be extended or modified as required. The carbamate linkage can be easily removed using a mild acid, such as trifluoroacetic acid, which cleaves the bond and regenerates the free amino group.
Biochemical and Physiological Effects
Benzyl (2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate itself does not have any significant biochemical or physiological effects. However, it can be used to synthesize peptides and other organic compounds that may have therapeutic or pharmacological effects. For example, Benzyl (2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate has been used to synthesize peptide-based drugs that target specific receptors or enzymes in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Benzyl (2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate is its versatility and ease of use in peptide synthesis. It is a relatively stable compound that can be stored for long periods without significant degradation. However, Benzyl (2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate does have some limitations, including its sensitivity to moisture and its relatively low reactivity compared to other peptide reagents.
Orientations Futures
There are numerous potential future directions for the use of Benzyl (2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate in scientific research. One area of interest is the development of new peptide-based drugs for the treatment of various diseases, including cancer, diabetes, and neurological disorders. Benzyl (2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate may also find new applications in the synthesis of other organic compounds, such as natural products and polymers. Finally, there is ongoing research into the development of new and improved peptide synthesis reagents that may offer advantages over Benzyl (2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate in certain applications.
Méthodes De Synthèse
The synthesis of Benzyl (2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate involves the reaction between 2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethylamine and benzyl chloroformate. The reaction is typically carried out in anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
Benzyl (2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate has found numerous applications in scientific research, particularly in the fields of biochemistry, pharmacology, and organic chemistry. It is commonly used as a reagent in peptide synthesis, where it is used to protect the amino group of the peptide chain. Benzyl (2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate is also used in the synthesis of other organic compounds, including small molecules and natural products.
Propriétés
IUPAC Name |
benzyl N-[2-oxo-2-[(5-thiophen-3-ylpyridin-3-yl)methylamino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-19(12-23-20(25)26-13-15-4-2-1-3-5-15)22-10-16-8-18(11-21-9-16)17-6-7-27-14-17/h1-9,11,14H,10,12-13H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWYRBBSOKVHHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

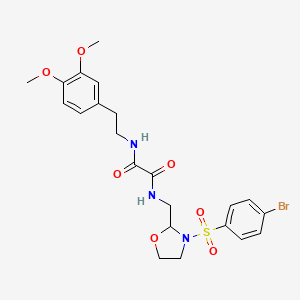
![N-[2-(thiophen-2-yl)ethyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B2909694.png)
![N-(4-fluoro-3-nitrophenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2909695.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2909697.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2909698.png)

![N-(4-acetylphenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2909707.png)
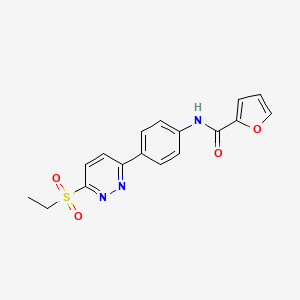
![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2909710.png)


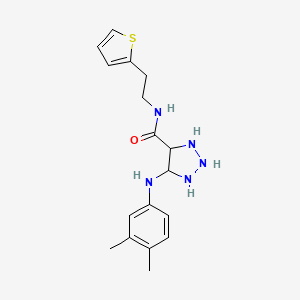
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2909715.png)
